

Spectroscopic comparison of 3,5-Dimethylanisole and 3,5-dimethylphenol.

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

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A Spectroscopic Showdown: 3,5-Dimethylanisole vs. 3,5-Dimethylphenol

In the realm of aromatic compounds, subtle structural modifications can lead to significant shifts in spectroscopic signatures. This guide provides a detailed comparative analysis of **3,5-Dimethylanisole** and 3,5-dimethylphenol, two closely related molecules differing only by a methyl ether versus a hydroxyl group. This comparison is crucial for researchers in drug development and organic synthesis for unambiguous identification and characterization.

Executive Summary

This report presents a head-to-head spectroscopic comparison of **3,5-Dimethylanisole** and 3,5-dimethylphenol. Key differences are observed in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, primarily arising from the presence of the acidic proton and the differing electronic effects of the methoxy and hydroxyl groups. The ultraviolet-visible (UV-Vis) spectra, while broadly similar, exhibit subtle shifts in absorption maxima.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative spectroscopic data for **3,5-Dimethylanisole** and 3,5-dimethylphenol.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3,5-Dimethylanisole	6.65	s	2H	Ar-H (ortho to OCH ₃)
	6.58	s	1H	
	3.78	s	3H	
	2.31	s	6H	
3,5-Dimethylphenol	6.59	s	2H	Ar-H (ortho to OH)
	6.52	s	1H	
	4.65	br s	1H	
	2.27	s	6H	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3,5-Dimethylanisole	159.8	Ar-C (ipso to OCH ₃)
139.1	Ar-C (ipso to CH ₃)	
120.3	Ar-C (para to OCH ₃)	
112.5	Ar-C (ortho to OCH ₃)	
55.1	-OCH ₃	
21.4	Ar-CH ₃	
3,5-Dimethylphenol	155.5	Ar-C (ipso to OH)
139.5	Ar-C (ipso to CH ₃)	
121.5	Ar-C (para to OH)	
113.1	Ar-C (ortho to OH)	
21.3	Ar-CH ₃	

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Functional Group Assignment
3,5-Dimethylanisole	3000-2850	C-H stretch (aromatic and aliphatic)
1600, 1470	C=C stretch (aromatic)	
1250-1000	C-O stretch (aryl ether)	
3,5-Dimethylphenol	3600-3200 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)	
2950-2850	C-H stretch (aliphatic)	
1600, 1475	C=C stretch (aromatic)	
1300-1200	C-O stretch (phenol)	

Table 4: Mass Spectrometry (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3,5-Dimethylanisole	136	121, 106, 91, 77
3,5-Dimethylphenol	122	107, 94, 77

Table 5: UV-Visible Spectroscopy Data (in Ethanol)

Compound	λ_{max} (nm)
3,5-Dimethylanisole	~273, ~279
3,5-Dimethylphenol	~274, ~281

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid sample (3,5-dimethylphenol) or 10-20 μL of the liquid sample (**3,5-Dimethylanisole**) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.^[1]
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A proton-decoupled pulse sequence was used. 1024 scans were accumulated.

- **Data Processing:** The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **3,5-Dimethylanisole (Liquid):** A single drop of the neat liquid was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.[\[2\]](#)[\[3\]](#)
 - **3,5-Dimethylphenol (Solid):** Approximately 1-2 mg of the solid was finely ground with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a transparent pellet using a hydraulic press.[\[2\]](#)[\[4\]](#)
- **Instrumentation:** Spectra were recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (for the KBr pellet) or clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

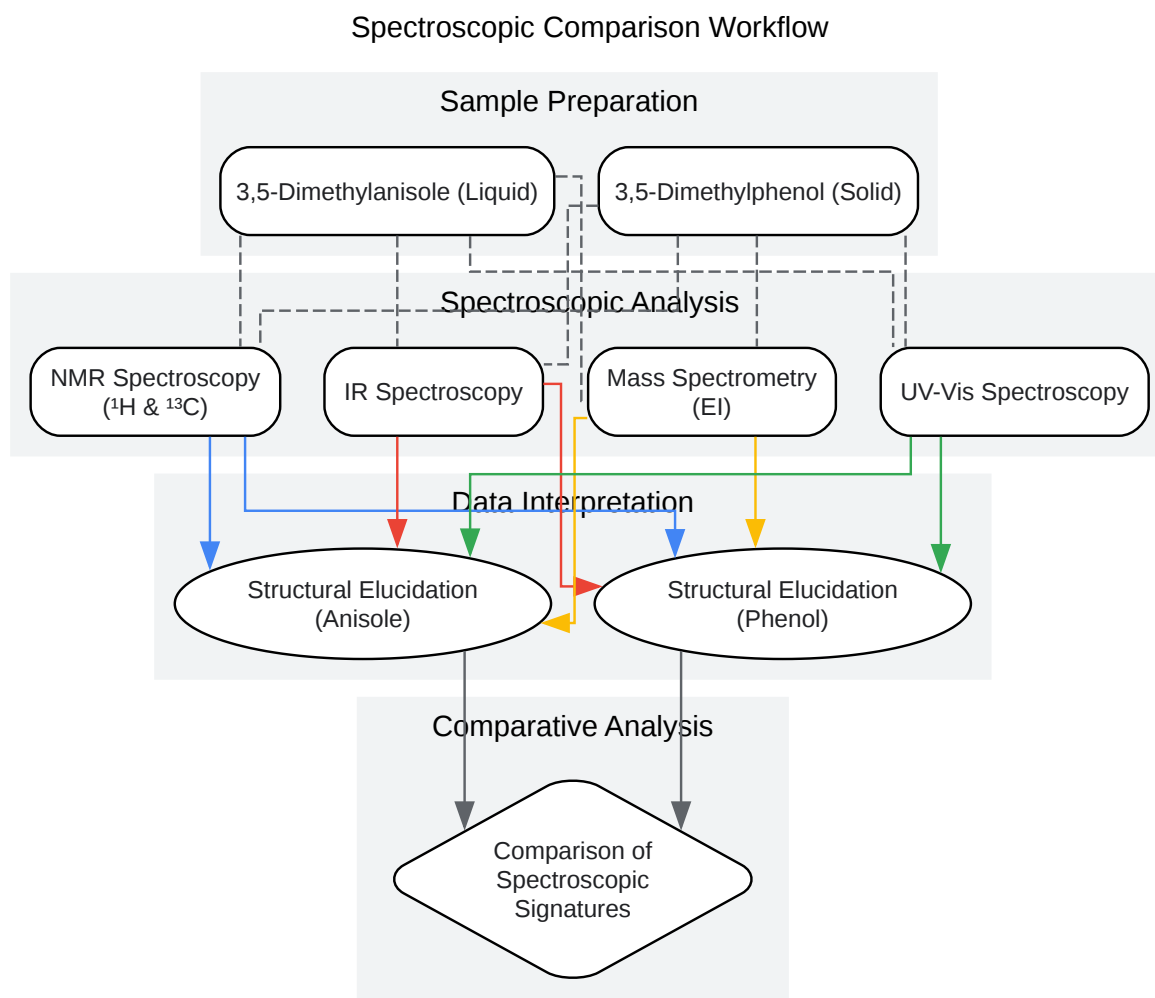
Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced via a gas chromatograph (GC) coupled to the mass spectrometer. A dilute solution of each compound (~ 1 mg/mL) in dichloromethane was prepared, and 1 μL was injected into the GC.
- **Instrumentation:** An electron ionization (EI) mass spectrometer was used.
- **Ionization:** The ionization energy was set to 70 eV.[\[5\]](#)
- **Mass Analysis:** The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.
- **Data Acquisition:** The total ion chromatogram and mass spectra of the eluting peaks were recorded.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Stock solutions of each compound were prepared in ethanol at a concentration of approximately 1 mg/mL. These were then diluted to achieve an absorbance reading between 0.1 and 1.0 AU.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.
- **Acquisition:** The spectrum was scanned from 200 to 400 nm. A cuvette containing pure ethanol was used as the reference.[6][7] The baseline was corrected using the reference cuvette before scanning the samples.

Mandatory Visualization



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Caption: Workflow for the spectroscopic comparison of the two isomers.

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